

Tosedostat LTA4 hydrolase inhibition

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Compound Focus: Tosedostat

CAS No.: 238750-77-1

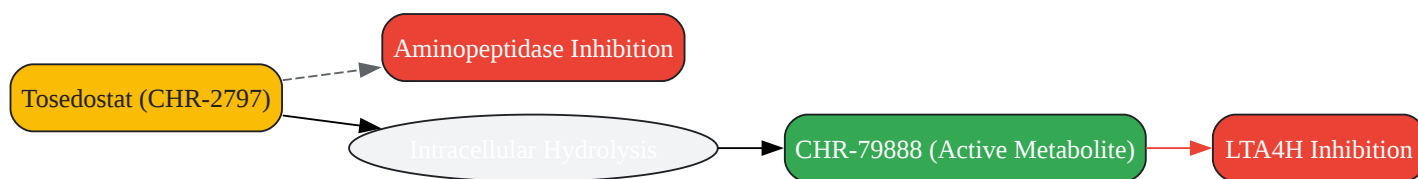
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Mechanism of Action and Metabolism

Tosedostat is a prodrug. Its activity against LTA4H is dependent on intracellular metabolism. The parent compound, CHR-2797, is an inhibitor of several aminopeptidases but does not effectively inhibit LTA4H [1] [2]. Once inside cells, it is hydrolyzed to its active carboxylic acid metabolite, **CHR-79888**, which is a potent and effective inhibitor of LTA4H [1] [2].

This metabolic activation is central to its mechanism, as depicted in the following pathway:



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Diagram of **Tosedostat**'s metabolic activation and primary inhibitory actions.

Experimental Protocols

The search results provide details on key experimental methods used to study **Tosedostat**.

1. Aminopeptidase Activity Assays [1] The inhibitory activity of **Tosedostat** was determined against various aminopeptidases using specific assays:

- **Leucine Aminopeptidase (LAP):** Activity was determined by measuring the hydrolysis of the tripeptide L-Leucyl-Glycyl-Glycine (LGG). The hydrolysis product was detected using a derivatization reagent (OPA) in the presence of β -mercaptoethanol. The assay mixture contained diluted CHR-2797, LAP enzyme, and LGG substrate, incubated at 37°C for 90 minutes.
- **Puromycin-Sensitive Aminopeptidase (PuSA) & Aminopeptidase N:** These were assayed using the fluorogenic substrate Ala-AMC. The assay mixture contained diluted CHR-2797, the substrate, and the enzyme. After incubation at 37°C, the reaction was stopped with acetic acid, and fluorescence was measured.

2. Single-Cell Analysis of Drug Response [3] A microfluidic platform (chemical cytometry) was used to quantify the heterogeneous response of single leukemic cells (U937 line) to **Tosedostat**.

- **Cell Culture & Treatment:** U937 cells were treated with various doses of **Tosedostat** over a long-term period (95 days).
- **Single-Cell Assay:** Individual drug-treated cells were loaded with a fluorescently-labeled peptide reporter substrate (YSYQMALTPVV(K-FAM)TL). After incubation, allowing cellular peptidases to degrade the reporter, single cells were lysed inside a microfluidic device.
- **Separation & Detection:** The contents of each lysed cell were separated electrophoretically. The separation isolated the parent reporter substrate from its fluorescent degradation products, providing a direct, quantitative measure of peptidase activity inhibition in each individual cell.

Clinical Development Overview

Tosedostat has been evaluated in numerous clinical trials, primarily for hematological malignancies and solid tumors [1] [2].

| Phase | Indication(s) | Status (as of search date) | Key Findings / Notes |
|-------------------|---|--------------------------------|--|
| Phase 1 | Advanced Solid Tumors [2] | Completed | Established a recommended daily dose of 240 mg for single-agent therapy [2]. |
| Phase 1/2 & Phase | Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes | Multiple trials completed, one | Demonstrated clinical activity, including partial responses |

| Phase | Indication(s) | Status (as of search date) | Key Findings / Notes |
|-------|-------------------------|----------------------------|-------------------------|
| 2 | (MDS), Solid Tumors [1] | status unknown [1] | and stable disease [2]. |

Research Context

Tosedostat is part of a broader class of M1 aminopeptidase inhibitors. Another well-known drug in this class is **Ubenimex (Bestatin)**, which is a broad-spectrum aminopeptidase inhibitor that also targets LTA4H and has been approved in Japan for acute non-lymphocytic leukemia [2]. The development of these inhibitors highlights the therapeutic interest in targeting aminopeptidases and the LTB4 pathway in cancer and inflammatory diseases [4] [5].

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